

1-Ethylpiperazine-2,3-dione CAS number and properties

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Compound of Interest

Compound Name: **1-Ethylpiperazine-2,3-dione**

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An In-Depth Technical Guide to **1-Ethylpiperazine-2,3-dione** (CAS: 59702-31-7): Properties, Synthesis, and Applications in Pharmaceutical Research

Introduction

1-Ethylpiperazine-2,3-dione is a heterocyclic organic compound featuring a piperazine ring functionalized with an ethyl group and two ketone moieties. Identified by the CAS Number 59702-31-7, this molecule serves a dual role in the pharmaceutical landscape.^{[1][2][3]} It is recognized as a significant impurity in the synthesis of Piperacillin, a widely used broad-spectrum β -lactam antibiotic, where it is designated as "Piperacillin Sodium Impurity E".^{[1][4]} Beyond its role as a process-related impurity and analytical standard, the piperazine-2,3-dione core is a versatile scaffold. Its rigid structure and multiple functionalization points make it an attractive starting point for medicinal chemists in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its properties, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis and analysis. **1-Ethylpiperazine-2,3-dione** is typically a solid at room temperature, appearing as an off-white or pale yellow crystalline powder.^{[4][5]} It demonstrates notable water solubility, a key characteristic influencing its handling and biological relevance.^{[4][5]}

Key Properties Summary

A consolidation of the key physicochemical data for **1-Ethylpiperazine-2,3-dione** is presented below for rapid reference.

Property	Value	Source(s)
CAS Number	59702-31-7	[1] [2] [3] [6]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂	[2] [3] [5]
Molecular Weight	142.16 g/mol	[2] [3] [7]
IUPAC Name	1-ethylpiperazine-2,3-dione	[2] [7]
Synonyms	N-Ethyl-2,3-dioxopiperazine, 4-Ethyl-2,3-dioxopiperazine, Piperacillin Impurity E	[1] [6] [7]
Appearance	Off-white to pale yellow crystalline solid/powder	[4] [5]
Melting Point	106 - 126 °C	[3] [5] [6] [8]
Water Solubility	2000 g/L	[4] [5]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	2	[7]

Spectroscopic Characteristics

While public, peer-reviewed spectra are not readily available, the structure of **1-Ethylpiperazine-2,3-dione** allows for the confident prediction of its key spectroscopic features, which are essential for its identification and characterization in a laboratory setting.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group—a triplet around 1.1-1.3 ppm (CH₃) and a quartet around 3.3-3.5 ppm (CH₂). The four protons on the piperazine ring would likely appear as complex multiplets in the 3.0-4.0 ppm region. A broad singlet corresponding to the N-H proton of the amide would also be

present, typically in the 7.5-8.5 ppm range, though its position can vary with solvent and concentration.

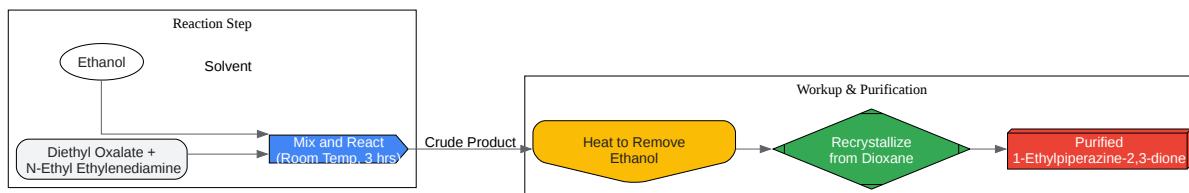
- ¹³C NMR: The carbon spectrum would feature a signal for the ethyl group's methyl carbon around 12-15 ppm and the methylene carbon around 40-45 ppm. The two non-equivalent methylene carbons of the piperazine ring would appear in the 40-55 ppm range. The two carbonyl carbons (C=O) are the most deshielded and would be found far downfield, typically between 160-175 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the amide and ketone functional groups. A sharp, strong band between 1680-1720 cm^{-1} would correspond to the C=O stretching of the two carbonyl groups. A band in the 3200-3400 cm^{-1} region would indicate the N-H stretching of the secondary amide.

Synthesis and Purification

The synthesis of **1-Ethylpiperazine-2,3-dione** is a straightforward and efficient process involving a cyclocondensation reaction. The most common and well-documented method utilizes diethyl oxalate and N-ethyl ethylenediamine as starting materials.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis, from reactants to the purified final product.



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Caption: Workflow for the synthesis of **1-Ethylpiperazine-2,3-dione**.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in U.S. Patent 4,087,424.^[8] It is designed to be a self-validating system where successful recrystallization is indicative of a successful reaction.

Materials:

- Diethyl ester of oxalic acid (8 g)
- N-ethyl ethylenediamine (4.4 g)
- Ethanol (8 ml)
- Dioxane (10 ml)

Procedure:

- Reaction Setup: In a suitable reaction vessel, combine the diethyl ester of oxalic acid (8 g) and ethanol (8 ml). This mixture serves as the electrophilic component and solvent system.
- Nucleophilic Addition: At room temperature, slowly add N-ethyl ethylenediamine (4.4 g) dropwise to the mixture. The diamine acts as the dinucleophile. The exotherm of the reaction should be monitored.
- Reaction: Allow the resulting mixture to stir at room temperature for 3 hours. This duration is sufficient for the initial condensation and subsequent cyclization to occur.
- Solvent Removal: After the reaction period, gently heat the mixture to distill off the ethanol. This step drives the reaction to completion and concentrates the crude product.
- Purification by Recrystallization: Dissolve the resulting residue in a minimal amount of hot dioxane (approx. 10 ml). Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

- Isolation: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold dioxane or a non-solvent like hexane, and dry under vacuum to obtain the final product. The reported yield for this method is approximately 76.0%, with a melting point of 124°C.[8]

Causality and Insights:

- Choice of Reactants: The reaction is a classic double acylation. Diethyl oxalate provides the two adjacent carbonyl groups, while N-ethyl ethylenediamine provides the diamine backbone for the six-membered ring.
- Ethanol as Solvent: Ethanol is a good solvent for both reactants and is also a byproduct of the condensation, making it an ideal choice that does not interfere with the reaction.
- Recrystallization: Dioxane is selected for recrystallization due to the product's high solubility at elevated temperatures and lower solubility at room temperature, allowing for efficient purification away from unreacted starting materials or linear intermediates.

Applications in Pharmaceutical R&D

The utility of **1-Ethylpiperazine-2,3-dione** spans from a critical analytical standard in quality control to a promising scaffold in the discovery of new medicines.

Role as a Pharmaceutical Impurity Standard

The primary industrial application of **1-Ethylpiperazine-2,3-dione** is as a reference standard for "Piperacillin Impurity E".[1] In pharmaceutical manufacturing, strict control of impurities is mandated by regulatory agencies like the FDA and EMA. The presence of impurities can affect the drug's efficacy and safety. Therefore, having a pure, well-characterized standard of this impurity is essential for:

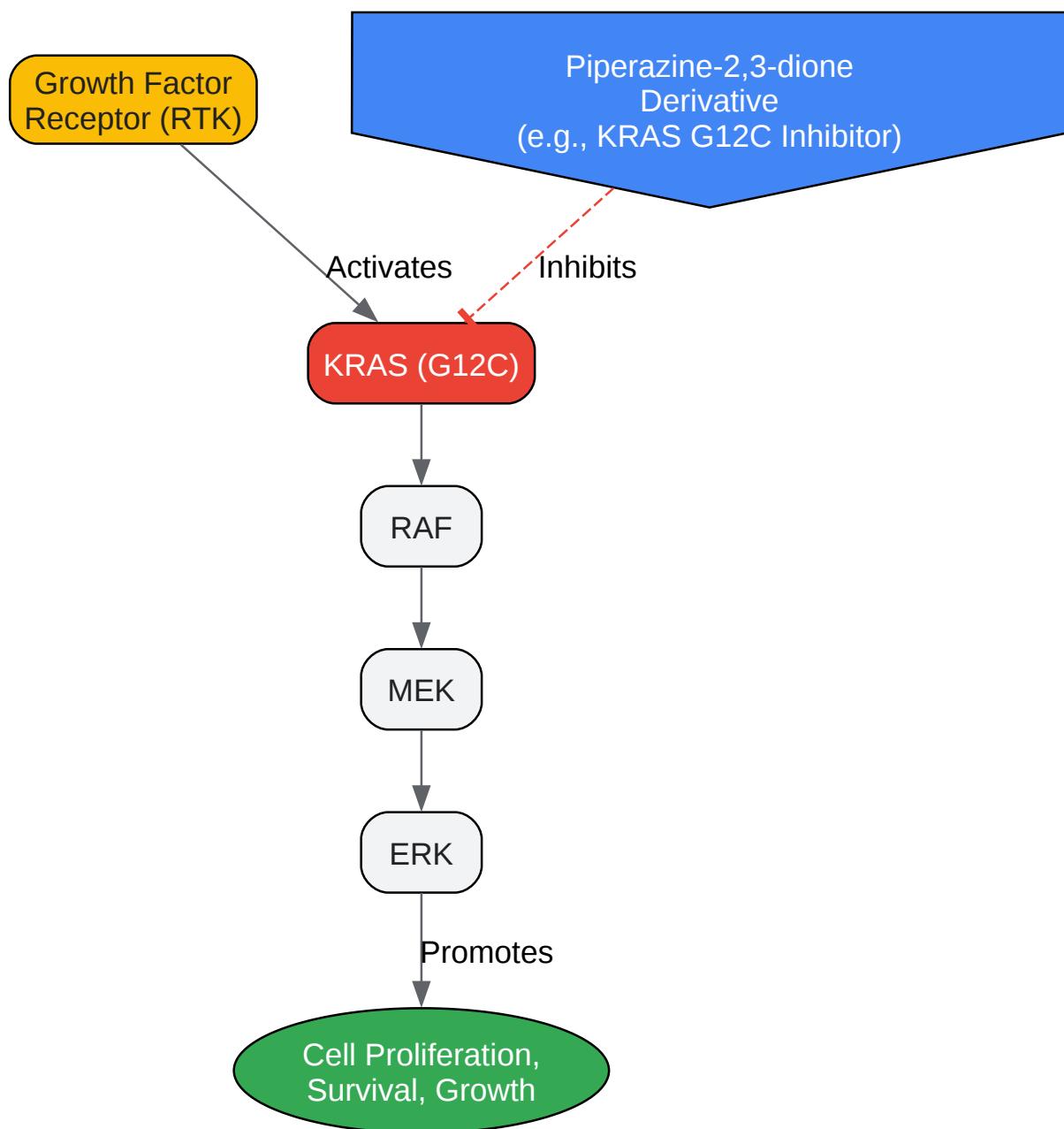
- Developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify its presence in batches of Piperacillin.
- Establishing acceptable limits for the impurity in the final drug product.
- Investigating the degradation pathways of the active pharmaceutical ingredient (API).

A Versatile Scaffold for Drug Discovery

The piperazinedione ring system is considered a "privileged scaffold" in medicinal chemistry. These structures are capable of interacting with multiple biological targets, and derivatives have shown a wide range of activities.

- **Anticancer Applications (KRAS Inhibition):** Recent patent literature has disclosed novel piperazine-2,3-dione derivatives as potential inhibitors of KRAS G12C.[9] The KRAS protein is a critical node in cell signaling pathways that regulate cell growth, and the G12C mutation is a known driver in many cancers. Small molecules that can bind to and inhibit this mutant protein are a major focus of modern oncology research. The piperazine-2,3-dione core serves as a rigid framework to which other functional groups can be attached to optimize binding to the target protein.[9]

The diagram below provides a simplified overview of the RAS/MAPK signaling pathway, a common target for cancer therapies.

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Caption: Simplified KRAS signaling pathway and the inhibitory role of targeted drugs.

- Broad Biological Potential: The broader class of piperazinediones has been investigated for numerous therapeutic applications. Different derivatives have demonstrated potential as anthelmintic, anti-inflammatory, analgesic, and antidepressant agents.[10][11] The structural

rigidity and stereochemical possibilities of the piperazinedione core make it an excellent starting point for creating diverse small-molecule libraries for high-throughput screening.[12]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

While some safety data sheets (SDS) indicate the product is not considered hazardous under US OSHA standards, aggregated GHS information from multiple suppliers suggests it can cause skin and eye irritation.[5][7][13]

- Eye Contact: Causes serious eye irritation.[7][13]
- Skin Contact: Causes skin irritation.[7][13]
- Ingestion: May cause gastrointestinal irritation.[6] The toxicological properties have not been fully investigated.[6]
- Inhalation: May cause respiratory irritation.[13]

Handling and Personal Protection

- Ventilation: Use with adequate ventilation to minimize exposure to dust.
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.
[6]

Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

- Stability: The compound is stable under normal storage conditions.[5]

Conclusion

1-Ethylpiperazine-2,3-dione (CAS: 59702-31-7) is a compound of significant interest to the pharmaceutical industry. Its established role as a critical process-related impurity in the manufacture of Piperacillin underscores the importance of analytical chemistry and quality control in drug production. Concurrently, its underlying molecular architecture represents a promising and privileged scaffold for modern drug discovery. The straightforward synthesis and potential for diverse functionalization make it an invaluable building block for developing novel therapeutics, particularly in areas like oncology with the development of targeted KRAS inhibitors. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and biological potential is key to leveraging its full utility.

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